molecular formula C16H16N2O5 B4894522 N-hydroxy-N-(2-nitro-1-phenylethyl)-2-phenoxyacetamide

N-hydroxy-N-(2-nitro-1-phenylethyl)-2-phenoxyacetamide

Cat. No.: B4894522
M. Wt: 316.31 g/mol
InChI Key: NWUCDDFSTFQCFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-hydroxy-N-(2-nitro-1-phenylethyl)-2-phenoxyacetamide: is a complex organic compound that features a nitro group, a phenyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-N-(2-nitro-1-phenylethyl)-2-phenoxyacetamide typically involves multiple steps:

    Hydroxylation: The addition of a hydroxyl group to the nitrogen atom.

    Acylation: The reaction of the hydroxylated intermediate with phenoxyacetyl chloride to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-N-(2-nitro-1-phenylethyl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidative derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenoxyacetamides.

Scientific Research Applications

N-hydroxy-N-(2-nitro-1-phenylethyl)-2-phenoxyacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-hydroxy-N-(2-nitro-1-phenylethyl)-2-phenoxyacetamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the phenoxyacetamide moiety can interact with hydrophobic pockets in proteins, leading to inhibition or modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-hydroxy-N-(2-nitro-1-phenylethyl)acetamide
  • N-hydroxy-N-(2-nitro-1-phenylethyl)-2-phenylacetamide

Uniqueness

N-hydroxy-N-(2-nitro-1-phenylethyl)-2-phenoxyacetamide is unique due to the presence of both a nitro group and a phenoxyacetamide moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-hydroxy-N-(2-nitro-1-phenylethyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c19-16(12-23-14-9-5-2-6-10-14)18(22)15(11-17(20)21)13-7-3-1-4-8-13/h1-10,15,22H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWUCDDFSTFQCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C[N+](=O)[O-])N(C(=O)COC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.